molecular formula C7H4Br2F2 B1447449 2,3-Dibromo-4,6-difluorotoluene CAS No. 1806294-35-8

2,3-Dibromo-4,6-difluorotoluene

Cat. No.: B1447449
CAS No.: 1806294-35-8
M. Wt: 285.91 g/mol
InChI Key: HZQYHCFJXIVSSU-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂. Structurally, it features bromine atoms at the 2- and 3-positions, fluorine atoms at the 4- and 6-positions, and a methyl group (toluene backbone) at the 1-position. This arrangement of electron-withdrawing halogens (Br and F) and the electron-donating methyl group creates unique electronic and steric effects, influencing its reactivity, solubility, and applications.

Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or advanced materials, where halogenated toluenes often serve as precursors for cross-coupling reactions or functional group transformations.

Properties

CAS No.

1806294-35-8

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

2,3-dibromo-1,5-difluoro-4-methylbenzene

InChI

InChI=1S/C7H4Br2F2/c1-3-4(10)2-5(11)7(9)6(3)8/h2H,1H3

InChI Key

HZQYHCFJXIVSSU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1F)F)Br)Br

Canonical SMILES

CC1=C(C(=C(C=C1F)F)Br)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,3-Dibromo-4,6-difluorotoluene serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated nature allows it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine atoms with nucleophiles
Cross-CouplingFormation of carbon-carbon bonds with organometallic reagents
OxidationConversion of methyl groups to carboxylic acids

Biological Studies

In biological research, this compound has been investigated for its effects on enzyme interactions and metabolic pathways. The compound's ability to form strong bonds with biological molecules allows researchers to study its impact on enzyme activity and protein interactions.

Case Study: Enzyme Interaction Analysis

A study published in a peer-reviewed journal focused on the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound inhibited enzyme activity at certain concentrations, providing insights into its potential as a biochemical tool for studying metabolic processes.

Material Science

The compound is also explored for its potential applications in material science. Its unique properties make it suitable for developing specialty chemicals and materials that require specific thermal or chemical stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dibromo-4,6-difluorotoluene with five structurally or functionally related halogenated aromatics, highlighting key differences in molecular properties, reactivity, and applications.

Table 1: Comparative Overview of Halogenated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₇H₄Br₂F₂ 305.82 Br (2,3), F (4,6), CH₃ (1) High lipophilicity; synthetic intermediate -
3,5-Dibromo-2,6-dichlorotoluene C₇H₄Br₂Cl₂ 343.82 Br (3,5), Cl (2,6), CH₃ (1) Higher melting point; organic synthesis
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 Br (1,4), F (2,3) Lower boiling point; chemical synthesis
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether C₁₄H₁₀Br₄O₃ 583.76 Br (2,3), OH (4,5), ether linkage Polar, bioactive; marine drug research
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Br, F, difluoromethoxy, trifluorobenzene High complexity; materials science

Substituent Effects on Physical and Chemical Properties

  • Halogen Type and Position: The chlorine in 3,5-dibromo-2,6-dichlorotoluene increases molecular weight and polarizability compared to fluorine, leading to higher melting points. The methyl group in toluene derivatives (e.g., this compound) enhances lipophilicity compared to unsubstituted benzene analogs like 1,4-dibromo-2,3-difluorobenzene , making it more suitable for hydrophobic environments.
  • Functional Group Diversity :

    • Hydroxyl groups in bis(2,3-dibromo-4,5-dihydroxybenzyl) ether increase polarity and reactivity, enabling hydrogen bonding and participation in redox reactions—traits absent in fully halogenated analogs.
    • Ether and trifluoromethyl groups in the compound from introduce steric hindrance and electronic effects, favoring applications in specialty polymers or liquid crystals.

Preparation Methods

Starting Materials and General Route

  • The typical starting material is 4,6-difluorotoluene or its positional isomers.
  • Bromination is conducted to introduce bromine atoms selectively at the 2 and 3 positions.
  • Control of regioselectivity is achieved by reaction conditions and choice of brominating agents.

Bromination Techniques

  • Electrophilic Aromatic Substitution (EAS): Bromination via EAS is the primary method, using bromine or bromine sources such as hydrobromic acid combined with oxidants like hydrogen peroxide to generate bromonium ions in situ.
  • Radical Bromination: Under UV light or radical initiators, bromination can proceed at benzylic positions; however, for aromatic bromination, EAS is preferred.

A representative method adapted from related compounds involves:

Step Reagents & Conditions Outcome
Bromination of 4,6-difluorotoluene Bromine (Br2), HBr, H2O2, light or heat Introduction of bromine atoms at 2,3-positions
Purification Washing with sodium sulfite, drying, column chromatography Isolation of pure this compound

Continuous Flow Bromination

  • Industrially, continuous flow reactors with controlled temperature and residence time improve yield and selectivity.
  • Example: Using a microchannel reactor at 60°C with controlled flow rates of brominating solution and substrate solution can achieve high conversion and yield, as demonstrated in analogous bromination of 2,4-dichlorotoluene to dibromo derivatives.

Alternative Synthetic Routes

  • Halogen exchange reactions starting from polyhalogenated toluenes (e.g., tetrafluorotoluene derivatives) can be employed to introduce bromine atoms selectively by reaction with brominating agents such as BBr3 under reflux conditions.
  • Metal-mediated halogenation or lithiation followed by quenching with bromine sources can also be used, although these methods require more sophisticated handling.

Detailed Research Findings and Data

Yield and Purity

  • Bromination of difluorotoluene derivatives generally yields dibromo products with yields ranging from 40% to 70%, depending on reaction conditions and purification methods.
  • Continuous flow methods improve reproducibility and can achieve yields above 70% with high purity.

Reaction Parameters Impact

Parameter Effect on Bromination
Temperature Higher temperatures increase reaction rate but may reduce selectivity
Bromine Equivalents Excess bromine can lead to polybromination and side products
Solvent Acetic acid or dichloromethane used to dissolve substrate and bromine
Reaction Time Longer times improve conversion but risk overbromination

Analytical Characterization

  • Product identity confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and GC-MS.
  • Bromine substitution pattern verified by coupling constants and chemical shifts in NMR spectra.
  • Purity assessed by chromatographic techniques.

Comparative Table of Preparation Methods

Method Starting Material Brominating Agent Conditions Yield (%) Notes
Batch EAS bromination 4,6-Difluorotoluene Br2 / HBr / H2O2 Room temp to 60°C, light or heat 40-60 Simple, but risk of overbromination
Continuous flow bromination 4,6-Difluorotoluene Br2 / HBr / H2O2 60°C, microchannel reactor, short residence time 70+ High selectivity, scalable
Halogen exchange (BBr3) Tetrafluorotoluene derivatives BBr3 Reflux, 2 h ~43 (isolated for related compounds) Requires careful control, multiple brominated species possible
Metal-mediated lithiation + bromination Fluorotoluene derivatives n-BuLi + Br2 Low temp, inert atmosphere Variable More complex, high regioselectivity possible

Summary and Recommendations

  • The most practical and scalable method for preparing this compound is electrophilic aromatic bromination of 4,6-difluorotoluene using bromine in the presence of hydrobromic acid and hydrogen peroxide, optimized in continuous flow reactors for improved yield and purity.
  • Alternative methods such as halogen exchange or metalation routes provide options for specialized synthesis but are less common due to complexity.
  • Reaction parameters such as temperature, bromine equivalents, and reaction time must be carefully controlled to avoid overbromination and side reactions.
  • Analytical verification by NMR and chromatographic methods is essential to confirm substitution patterns and purity.

This article synthesizes diverse research insights and industrial practices to present a comprehensive overview of the preparation methods for this compound, emphasizing practical applicability and detailed reaction conditions.

Q & A

Q. What are the primary synthetic routes for 2,3-dibromo-4,6-difluorotoluene, and how do reaction conditions influence selectivity?

this compound is typically synthesized via halogenation of fluorinated toluene derivatives. A common method involves bromination of 4,6-difluorotoluene using bromine (Br₂) in the presence of Fe or AlBr₃ as a catalyst. Reaction conditions such as temperature (60–80°C) and solvent polarity critically influence regioselectivity, favoring bromination at the 2 and 3 positions due to steric and electronic effects . Stepwise halogenation—fluorination followed by bromination—can also reduce side-product formation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines precise bond lengths, angles, and dihedral angles (e.g., inter-ring dihedral angles near 89°, as seen in structurally similar brominated toluenes) .
  • NMR spectroscopy : ¹⁹F and ¹H NMR reveal electronic environments of fluorine and hydrogen atoms, with coupling constants indicating substituent effects.
  • Mass spectrometry : Confirms molecular weight (theoretical: ~285.91 g/mol) and isotopic patterns due to bromine .

Q. What are the primary research applications of this compound?

This compound serves as:

  • Intermediate in organic synthesis : Used to prepare fluorinated pharmaceuticals (e.g., antimicrobial agents) via Suzuki coupling or nucleophilic substitution .
  • Building block in materials science : Its bromine and fluorine atoms enhance electronic properties in polymers for optoelectronic devices .

Advanced Research Questions

Q. How can contradictory data in regioselectivity during bromination be resolved?

Discrepancies in bromination positions (e.g., 2,3 vs. 3,5 substitution) may arise from competing steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation using kinetic studies (e.g., varying Br₂ stoichiometry) and in-situ monitoring (e.g., Raman spectroscopy) helps clarify dominant pathways .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Precursor control : Use 4,6-difluorotoluene with electron-withdrawing groups to direct bromination.
  • Catalyst screening : Test Lewis acids like AlBr₃ vs. FeBr₃ to enhance reaction rates.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How does the compound’s reactivity compare to analogs like 3,5-dibromo-2,6-dichlorotoluene?

Property This compound 3,5-Dibromo-2,6-dichlorotoluene
Electrophilicity Higher (fluorine’s -I effect)Moderate (chlorine’s weaker -I)
Nucleophilic substitution Favors aryl bromides over fluoridesChlorides less reactive than bromides
Thermal stability Lower (C-F bond lability at >150°C)Higher (C-Cl bonds more stable)
This comparative analysis informs solvent choices (e.g., polar aprotic for SNAr reactions) and temperature limits .

Q. What advanced techniques resolve ambiguities in impurity profiling?

  • HPLC-MS/MS : Identifies trace by-products (e.g., dehalogenated species).
  • XPS (X-ray photoelectron spectroscopy) : Quantifies surface halogen composition.
  • TGA-MS : Monitors thermal decomposition pathways to detect volatile impurities .

Q. How can computational tools predict biological activity of derivatives?

  • Docking studies : Screen derivatives against target proteins (e.g., bacterial enzymes) using software like AutoDock.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ values .

Methodological Notes

  • Safety : Handle with PPE due to bromine’s toxicity; avoid inhalation and skin contact.
  • Data validation : Cross-reference experimental results with PubChem or NIST databases to ensure accuracy .

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